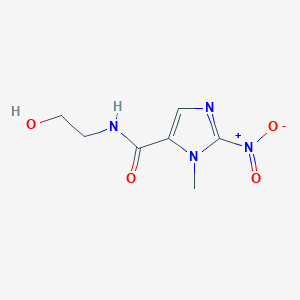
4-(Methylsulfanyl)-3-nitropyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinediamine,4-(methylthio)-3-nitro- is a chemical compound with a complex structure that includes a pyridine ring substituted with amino groups at positions 2 and 6, a methylthio group at position 4, and a nitro group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine,4-(methylthio)-3-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diaminopyridine to introduce the nitro group at position 3. This is followed by the introduction of the methylthio group at position 4 through a nucleophilic substitution reaction using methylthiol as the reagent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinediamine,4-(methylthio)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,6-diaminopyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
2,6-Pyridinediamine,4-(methylthio)-3-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Pyridinediamine,4-(methylthio)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinediamine,4-methoxy-: Similar structure but with a methoxy group instead of a methylthio group.
2,6-Pyridinediamine,4-(butylthio)-: Contains a butylthio group instead of a methylthio group.
2,6-Pyridinediamine,4-(trifluoromethyl)-: Features a trifluoromethyl group at position 4.
Uniqueness
2,6-Pyridinediamine,4-(methylthio)-3-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and nitro groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
60282-77-1 |
|---|---|
Molecular Formula |
C6H8N4O2S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
4-methylsulfanyl-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C6H8N4O2S/c1-13-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H4,7,8,9) |
InChI Key |
WSGNTHWBTKCHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1[N+](=O)[O-])N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


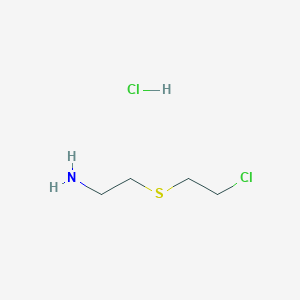
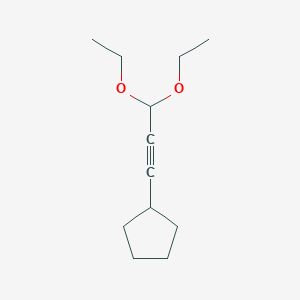
![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
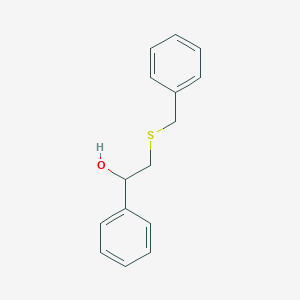
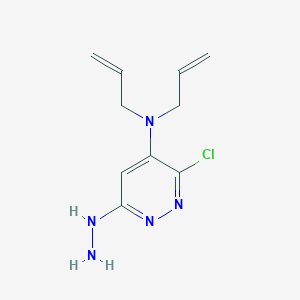
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)

![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
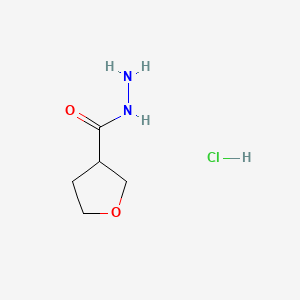
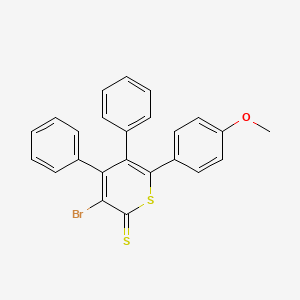
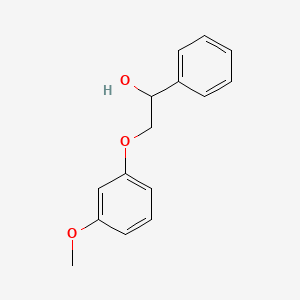
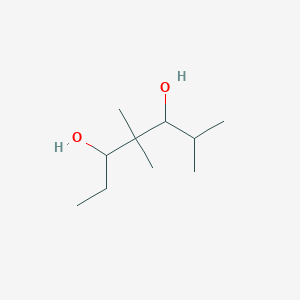
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
